1-(4-Bromopyridin-2-yl)ethanone

Übersicht

Beschreibung

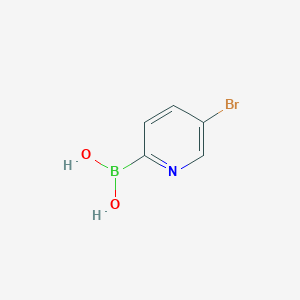

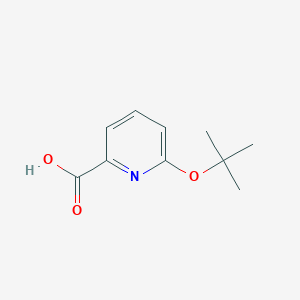

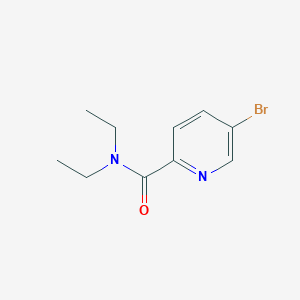

“1-(4-Bromopyridin-2-yl)ethanone” is a synthetic fine chemical with the CAS Number: 1060805-69-7 . It has a molecular weight of 200.03 and a linear formula of C7H6BrNO . It is often used as a synthesis building block, particularly in the synthesis of pharmaceuticals and fine organic chemicals .

Synthesis Analysis

The synthesis of “1-(4-Bromopyridin-2-yl)ethanone” involves several steps. One method involves the use of ammonium chloride and trimethylsilylcyanide in methanol and ammonia at 12°C for 96 hours . Another method involves the use of n-butyllithium in hexane and N-methoxy-N-methylacetamide in toluene under nitrogen atmosphere .Molecular Structure Analysis

The molecular structure of “1-(4-Bromopyridin-2-yl)ethanone” is represented by the linear formula C7H6BrNO . The compound has a bromine atom attached to the 4th position of the pyridine ring and an ethanone group attached to the 1st position .Chemical Reactions Analysis

“1-(4-Bromopyridin-2-yl)ethanone” is a versatile compound that can participate in various chemical reactions. It is particularly useful in bromine reactions and ketone reactions . The bromine atom in the compound makes it a good electrophile, allowing it to participate in substitution reactions .Physical And Chemical Properties Analysis

“1-(4-Bromopyridin-2-yl)ethanone” is a solid compound . It has a molecular weight of 200.03 . The compound should be stored under an inert atmosphere (nitrogen or Argon) at 2-8°C .Wissenschaftliche Forschungsanwendungen

Chemodivergent Synthesis

Field:

Organic Chemistry

Summary:

Chemodivergent synthesis refers to the selective construction of diverse chemical structures from a common precursor. Researchers have employed 1-(4-Bromopyridin-2-yl)ethanone as a versatile building block in this context. By modifying the reaction conditions, they can access a wide range of products with distinct functional groups.

Methods and Experimental Procedures:

1-(4-Bromopyridin-2-yl)ethanone serves as a starting material in chemodivergent reactions. Researchers typically react it with various nucleophiles (such as amines, alcohols, or thiols) under different conditions. The choice of reagents, solvents, and catalysts determines the outcome. For example:

Results and Outcomes:

The chemodivergent approach allows access to structurally diverse compounds. Researchers have reported successful syntheses of pyridine derivatives, heterocycles, and functionalized ketones. .

Medicinal Chemistry

Field:

Pharmaceutical Research

Summary:

1-(4-Bromopyridin-2-yl)ethanone finds applications in designing novel drug candidates. Medicinal chemists use it as a scaffold to create analogs with improved pharmacological properties.

Methods and Experimental Procedures:

Researchers modify the pyridine ring or the ketone moiety to optimize drug-like properties. They explore structure-activity relationships (SAR) by synthesizing derivatives with varying substituents. Computational modeling guides the design process.

Results and Outcomes:

By incorporating 1-(4-Bromopyridin-2-yl)ethanone into drug candidates, researchers aim to enhance bioavailability, selectivity, and potency. Quantitative data on binding affinities, metabolic stability, and toxicity profiles are crucial for evaluating these outcomes .

Materials Science

Field:

Functional Materials

Summary:

Researchers investigate the use of 1-(4-Bromopyridin-2-yl)ethanone in functional materials. These materials exhibit specific properties (e.g., luminescence, conductivity, or catalytic activity).

Methods and Experimental Procedures:

1-(4-Bromopyridin-2-yl)ethanone can be incorporated into polymer matrices, metal-organic frameworks (MOFs), or coordination complexes. Researchers study its impact on material properties through spectroscopy, microscopy, and electrochemical techniques.

Results and Outcomes:

The compound’s presence influences material behavior. For instance:

Quantitative characterization provides insights into performance .

Agrochemical Research

Field:

Crop Protection

Summary:

1-(4-Bromopyridin-2-yl)ethanone has potential as an agrochemical intermediate. Researchers explore its use in designing herbicides, fungicides, or insecticides.

Methods and Experimental Procedures:

Researchers synthesize derivatives by introducing specific functional groups. They evaluate the compounds’ efficacy against pests or pathogens in controlled experiments.

Results and Outcomes:

Quantitative data on toxicity, selectivity, and persistence guide the development of effective agrochemicals. Researchers aim for compounds that protect crops while minimizing environmental impact .

Analytical Chemistry

Field:

Detection Methods

Summary:

Researchers employ 1-(4-Bromopyridin-2-yl)ethanone as a derivatization reagent. It enhances the detectability of certain analytes.

Methods and Experimental Procedures:

1-(4-Bromopyridin-2-yl)ethanone reacts with specific functional groups (e.g., amines or thiols) in the sample. The resulting derivatives exhibit unique properties (e.g., fluorescence or UV absorbance).

Results and Outcomes:

Quantitative analysis using chromatography or spectroscopy allows researchers to quantify analytes. Sensitivity, selectivity, and linearity are critical parameters .

Safety And Hazards

The compound is classified under GHS07 and has the signal word 'Warning’ . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

Eigenschaften

IUPAC Name |

1-(4-bromopyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c1-5(10)7-4-6(8)2-3-9-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVVSJVCWQHRSKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=CC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90634116 | |

| Record name | 1-(4-Bromopyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromopyridin-2-yl)ethanone | |

CAS RN |

1060805-69-7 | |

| Record name | 1-(4-Bromo-2-pyridinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060805-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromopyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-bromopyridin-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-4-[4-(trifluoromethyl)-1H-imidazol-2-yl]-1H-pyrazole](/img/structure/B1291850.png)

![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxo-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1291859.png)

![Tert-butyl 1H-benzo[D]imidazol-5-ylcarbamate](/img/structure/B1291862.png)